molecular formula C31H38N2O7 B7880860 Manumycin A from Streptomyces parvulus

Manumycin A from Streptomyces parvulus

Katalognummer: B7880860
Molekulargewicht: 550.6 g/mol
InChI-Schlüssel: TWWQHCKLTXDWBD-CCSUQDHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Manumycin A is a natural antibiotic isolated from the bacterium Streptomyces parvulus. It is known for its broad range of biological activities, including its potent antitumor properties. Manumycin A acts as a selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manumycin A can be synthesized through a series of chemical reactions involving the formation of its polyketide structure. The synthetic route typically involves the use of specific precursors and catalysts to achieve the desired configuration and functional groups. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents like methanol .

Industrial Production Methods: Industrial production of Manumycin A involves the fermentation of Streptomyces parvulus under optimized conditions. The fermentation process is carefully monitored to ensure the maximum yield of the compound. After fermentation, Manumycin A is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Manumycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Manumycin A with enhanced or modified biological activities. These derivatives are often tested for their efficacy in different biological assays .

Wissenschaftliche Forschungsanwendungen

Manumycin A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and protein modification.

    Biology: Investigated for its role in inhibiting specific signaling pathways and cellular processes.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit farnesyltransferase and other molecular targets.

    Industry: Utilized in the development of new antibiotics and therapeutic agents.

Wirkmechanismus

Manumycin A exerts its effects by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins that require farnesylation, leading to the disruption of various cellular processes. Manumycin A also affects other molecular targets and pathways, including the inhibition of IκB kinase and the modulation of the Ras signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Manumycin A is part of a class of compounds known as manumycins, which share a similar polyketide structure. Other similar compounds include:

Manumycin A is unique due to its potent inhibition of farnesyltransferase and its broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

Manumycin A, a natural antibiotic isolated from Streptomyces parvulus, has garnered significant attention due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of Manumycin A, focusing on its mechanisms of action, efficacy against various cancer types, and relevant research findings.

Manumycin A is recognized primarily as a potent inhibitor of Ras farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, Manumycin A disrupts the activation of Ras and subsequently affects downstream signaling pathways, including those involving phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) .

Additionally, Manumycin A has been shown to induce non-apoptotic cell death characterized by cytoplasmic vacuolation in cancer cells, particularly in triple-negative breast cancer (TNBC) models. This process involves the upregulation of proteins associated with cell cycle regulation (e.g., p21 and p27) and downregulation of phosphorylated AKT (pAkt), indicating a complex interplay between cell stress responses and apoptosis pathways .

Efficacy Against Cancer Types

Manumycin A exhibits antitumor activity across various cancer types. Below is a summary of its effects on different cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Triple-Negative Breast CancerMDA-MB-2315.0Induces cytoplasmic vacuolation and regulates ER stress
Prostate CancerLNCaP10.0Induces apoptosis via caspase activation
Non-Small Cell Lung CancerA54921.65Modulates heat shock protein expression
Oral Squamous Cell CarcinomaHN22, HSC46.38, 4.6Induces apoptosis and affects cell cycle progression
Malignant Pleural MesotheliomaMSTO-211H, H288.3, 4.3Induces apoptosis via Sp1 signaling pathway inhibition

Case Studies and Research Findings

  • Triple-Negative Breast Cancer : In a study involving MDA-MB-231 cells, treatment with Manumycin A led to significant cytoplasmic vacuolation and reduced cell viability over time. The study highlighted that this effect was not observed in normal mammary epithelial cells, suggesting a selective action against cancerous cells .
  • Prostate Cancer : Manumycin A was found to induce apoptosis in LNCaP prostate cancer cells through intrinsic pathways involving caspases. The compound also modulated the expression of Bcl-2 family proteins, promoting pro-apoptotic signals .
  • Lung Cancer : Research indicated that Manumycin A inhibited the growth of A549 non-small cell lung cancer cells in a dose-dependent manner while modulating heat shock protein expression, which plays a role in cellular stress responses .
  • Oral Squamous Cell Carcinoma : In HN22 and HSC4 cell lines, Manumycin A treatment resulted in reduced cell viability and increased apoptosis rates, demonstrating its potential as a therapeutic agent for oral cancers .
  • Malignant Pleural Mesothelioma : The compound was shown to significantly increase apoptotic rates in MSTO-211H and H28 cells after treatment with varying concentrations over time .

Eigenschaften

IUPAC Name

(2E,4E)-N-[(5R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19?,28?,29?,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQHCKLTXDWBD-CCSUQDHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.